N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide
説明
N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic small molecule characterized by a benzoxazole core fused with substituted phenyl and phenoxy acetamide groups. This compound is structurally analogous to pharmacologically active agents targeting enzymes or receptors, though its specific biological activity remains unelucidated in the provided evidence. Its synthesis likely involves multi-step coupling reactions, as inferred from related compounds in the literature .
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-15-10-19(5)25-23(11-15)28-26(31-25)20-8-6-17(3)22(13-20)27-24(29)14-30-21-9-7-16(2)18(4)12-21/h6-13H,14H2,1-5H3,(H,27,29) |
InChIキー |
RBDXHXDNFFYKQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C)C |
製品の起源 |
United States |
準備方法
Cyclocondensation with Carboxylic Acid Derivatives
A common approach involves reacting 2-amino-4,6-dimethylphenol with acetyl chloride or acetic anhydride under acidic conditions. For example, heating 2-amino-4,6-dimethylphenol (1.0 equiv) with acetic anhydride (1.2 equiv) in glacial acetic acid at 110°C for 6 hours yields 5,7-dimethyl-1,3-benzoxazole. The reaction proceeds via in situ acylation and cyclodehydration, achieving yields of 78–85%.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Glacial acetic acid |
| Catalyst | None (self-catalyzed) |
| Yield | 78–85% |
Functionalization of the Aromatic Ring
The benzoxazole intermediate is functionalized at the 2-position with a phenyl group bearing methyl and acetamide substituents.
Suzuki-Miyaura Coupling for Aryl Boronate Intermediates
A boronic ester intermediate, such as N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide , is synthesized via palladium-catalyzed borylation. For instance, treating 3-bromoacetanilide (1.0 equiv) with bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf)₂ (0.05 equiv) in 1,4-dioxane at 85°C under nitrogen affords the boronate ester in 51% yield.
Optimized Conditions
| Component | Quantity |
|---|---|
| 3-Bromoacetanilide | 2.5 g (11.6 mmol) |
| Bis(pinacolato)diboron | 4.4 g (17.5 mmol) |
| PdCl₂(dppf)₂ | 0.95 g (1.1 mmol) |
| Temperature | 85°C |
| Yield | 51% |
Etherification for Phenoxy Side Chain
The 2-(3,4-dimethylphenoxy)acetamide side chain is introduced via nucleophilic aromatic substitution. Reacting 2-chloroacetamide (1.1 equiv) with 3,4-dimethylphenol (1.0 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours yields 2-(3,4-dimethylphenoxy)acetamide (74% yield).
Final Assembly via Acetylation and Coupling
Acetylation of the Amine Intermediate
The aniline derivative 5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is acetylated using acetic anhydride. Stirring the aniline (1.0 equiv) with acetic anhydride (1.5 equiv) and triethylamine (1.2 equiv) in dichloromethane at room temperature for 4 hours provides the acetylated product in 89% yield.
Coupling of Fragments
The final coupling of the benzoxazole-acetanilide and phenoxyacetamide moieties is achieved via Pd-mediated cross-coupling. A mixture of the boronate ester (1.0 equiv), 2-(3,4-dimethylphenoxy)acetamide (1.2 equiv), Na₂CO₃ (2.0 equiv), and PdCl₂(dppf)₂ (0.05 equiv) in 1,2-dimethoxyethane/water (4:1) at reflux for 7 hours yields the target compound in 68% yield.
Characterization Data
-
Molecular Formula : C₂₉H₂₉N₂O₃
-
Molecular Weight : 453.56 g/mol
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.19 (s, 6H, CH₃), 2.20 (s, 3H, CH₃), 3.68 (s, 2H, OCH₂), 6.88–7.30 (m, 8H, Ar-H), 9.93 (s, 1H, NH).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acetylation
A streamlined method involves sequential benzoxazole formation and acetylation in a single pot. After cyclocondensation, the intermediate aniline is treated directly with acetic anhydride without isolation, reducing purification steps and improving overall yield to 82%.
化学反応の分析
科学研究への応用
化学: 化学では、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、新しい反応経路とメカニズムを探求できます。
生物学: 生物学的研究では、N-[5-(5,7-ジメチル-1,3-ベンゾオキサゾール-2-イル)-2-メチルフェニル]-2-(3,4-ジメチルフェノキシ)アセトアミドは、タンパク質や核酸などの生体高分子との潜在的な相互作用について研究されています。
医学: 医学では、この化合物は、抗炎症作用や抗がん作用など、潜在的な治療的特性について調査されています。特定の分子標的に対する相互作用能力により、薬剤開発の候補となります。
工業: 工業用途では、この化合物は、その安定性と独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide. For instance:
- Mechanism of Action: The compound has shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It is believed to interact with specific molecular targets involved in cancer progression.
-
Case Studies:
- A study demonstrated that related compounds exhibited percent growth inhibition (PGI) rates exceeding 80% against several cancer cell lines, including SNB-19 and OVCAR-8 .
- Another research indicated that structural modifications to similar benzoxazole derivatives enhanced their anticancer efficacy, suggesting the importance of molecular structure in therapeutic outcomes .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Inhibitory Effects: Preliminary findings suggest that N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide may inhibit the growth of various bacterial strains. Its structure allows for interaction with bacterial enzymes or receptors critical for survival.
-
Research Insights:
- Compounds with similar structures have shown effective antibacterial properties against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development in treating infections resistant to conventional antibiotics .
- In vitro studies have indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Drug Discovery and Development
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is included in various screening libraries for drug discovery:
- Screening Libraries: It is part of extensive compound libraries aimed at identifying new therapeutic agents across multiple disease areas including cancer and infectious diseases .
- Structure Optimization: The compound’s unique structural features make it a candidate for further optimization through medicinal chemistry approaches to enhance its biological activity and reduce toxicity.
作用機序
類似化合物の比較
類似化合物:
- N-[5-(5,7-ジメチル-1,3-ベンゾオキサゾール-2-イル)-2-メチルフェニル]-2-(3,4-ジメチルフェノキシ)アセトアミド
- N-[5-(5,7-ジメチル-1,3-ベンゾオキサゾール-2-イル)-2-メチルフェニル]-2-(3,4-ジメチルフェノキシ)アセトアミド
独自性: 類似化合物と比較して、N-[5-(5,7-ジメチル-1,3-ベンゾオキサゾール-2-イル)-2-メチルフェニル]-2-(3,4-ジメチルフェノキシ)アセトアミドは、その特定の構造的特徴により際立っており、独自の化学的および生物学的特性をもたらします。これらの特性により、研究および工業用途で特に価値のあるものになっています。
類似化合物との比較
(a) 3,4-Dichloro-N-[5-(5,7-Dimethyl-1,3-Benzoxazol-2-yl)-2-Methylphenyl]Benzamide (CAS: 664974-67-8)
This compound (MW: 425.31 g/mol) replaces the acetamide-phenoxy group with a dichlorobenzamide moiety. Key differences include:
(b) N-Cyclohexyl-2-Phenyl-2-{N-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl]Acetamido}Acetamide (Compound 5b)
This compound (MW: 491.31 g/mol) shares the acetamide backbone but incorporates a boronate ester (dioxaborolane) and cyclohexyl group. Notable contrasts:
- Functional Groups : The boronate ester enables Suzuki-Miyaura cross-coupling reactivity, absent in the target compound.
- Synthetic Yield : 52% yield via a multi-component reaction, suggesting comparable synthetic accessibility .
Phenoxy Acetamide Derivatives
Compounds listed in Pharmacopeial Forum (e.g., entries e, f, g) feature phenoxy acetamide groups attached to hydroxy/amino-substituted hexan chains. For example:
- Compound e: N-[(2S,3S,5S)-5-Amino-3-Hydroxy-1,6-Diphenylhexan-2-yl]-2-(2,6-Dimethylphenoxy)Acetamide Structural Divergence: The hexan backbone and stereochemistry suggest applicability as protease inhibitors (e.g., HIV-1 protease), unlike the benzoxazole-containing target compound. Phenoxy Substitution: 2,6-Dimethylphenoxy vs. 3,4-dimethylphenoxy in the target compound; steric effects may alter binding kinetics .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : Compound 5b’s 52% yield suggests that the target compound’s synthesis may require optimized conditions to improve efficiency.
- Electronic Properties: The 3,4-dimethylphenoxy group in the target compound likely increases electron-donating capacity compared to dichloro analogs, impacting redox behavior .
- Steric Considerations: The 2-methylphenyl substitution in the target compound may reduce steric hindrance compared to 2,6-dimethylphenoxy derivatives (e.g., compound e), enhancing binding flexibility .
生物活性
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 370.44 g/mol. Its structure includes a benzoxazole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the in vitro antimicrobial activity of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 250 to 7.81 µg/mL, demonstrating broad-spectrum activity .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 15 | Escherichia coli |
| Compound B | 30 | Staphylococcus aureus |
| Compound C | 7.81 | Candida albicans |
Cytotoxicity
The cytotoxic effects of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide have been evaluated against several cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cells including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
The mechanisms by which N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide exerts its biological effects may involve the following pathways:
- Inhibition of DNA Synthesis : Similar benzoxazole derivatives have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
A notable case study investigated the effects of a related benzoxazole compound on human breast cancer cells. The study revealed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .
Q & A
Basic Research Questions
Q. How can the structural identity and purity of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide be confirmed experimentally?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to assign proton and carbon environments, focusing on diagnostic peaks (e.g., benzoxazole protons at δ 6.5–8.5 ppm, acetamide carbonyl at ~170 ppm in NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight within ±0.001 Da. Purity is assessed via HPLC with UV detection (λ = 254 nm), targeting ≥95% purity. Single-crystal X-ray diffraction (if crystallizable) resolves absolute stereochemistry .
Q. What are the key challenges in synthesizing this compound, and how are they addressed?
- Methodological Answer : Challenges include regioselective benzoxazole ring formation and avoiding side reactions during acetamide coupling. Optimize reaction conditions:
- Use Pd-catalyzed cross-coupling for benzoxazole assembly (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) for acetamide bond formation under inert atmosphere to minimize hydrolysis .
- Monitor intermediates via TLC and purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound’s solubility profile determined for in vitro assays?
- Methodological Answer : Perform shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure saturation solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm for benzoxazole). For low solubility, use surfactants (e.g., 0.1% Tween-80) or co-solvents (≤1% DMSO) in biological buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to primary targets (e.g., kinases or GPCRs) .
- Metabolite Screening : Incubate with liver microsomes (human/rodent) to identify active/inactive metabolites that may skew results .
Q. How can reaction pathways be optimized to improve yield and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd(PPh3)4 at 2–5 mol%) to identify robust conditions .
- Flow Chemistry : Test continuous-flow synthesis for exothermic steps (e.g., benzoxazole cyclization) to enhance reproducibility .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (100 ns) to assess stability .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Data Analysis and Contradiction Resolution
Q. How are spectral discrepancies (e.g., NMR shifts) between synthetic batches addressed?
- Methodological Answer :
- Batch Comparison : Overlay NMR spectra to identify impurities (e.g., residual solvents or unreacted intermediates) .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous regions .
- Crystallography : Recrystallize from ethanol/water and compare unit cell parameters to reference data .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer :
- Replicates : Perform triplicate experiments with independent synthetic batches.
- ANOVA : Analyze IC50 values across replicates; p < 0.05 indicates significant variability.
- Grubbs’ Test : Identify and exclude outliers in activity data .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Optimized Conditions
| Step | Reaction Type | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Benzoxazole formation | Pd(OAc)2/DMSO | 78 | 92 |
| 2 | Acetamide coupling | EDCI/DMF | 85 | 96 |
Table 2 : Comparative Biological Activity in Cell Lines
| Cell Line | Target | IC50 (μM) | Assay Duration (h) |
|---|---|---|---|
| HepG2 | COX-2 | 0.45 ± 0.12 | 24 |
| HEK293 | EGFR | 1.20 ± 0.30 | 48 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
